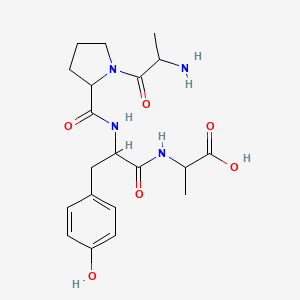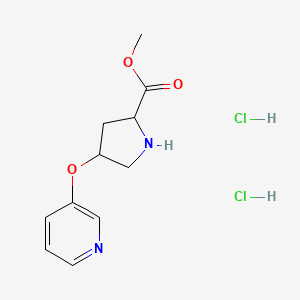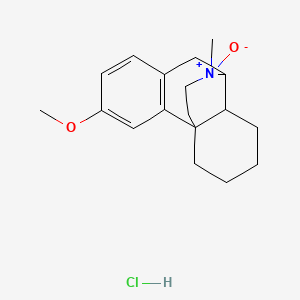
CabazitaxelN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CabazitaxelN-1 is a semi-synthetic derivative of a natural taxoid. It is a microtubule inhibitor and is used as a chemotherapeutic agent. This compound is particularly known for its effectiveness in treating metastatic castration-resistant prostate cancer, especially in patients who have previously been treated with docetaxel .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
CabazitaxelN-1 is synthesized from 10-deacetylbaccatin III, a compound isolated from the yew tree. The synthesis involves multiple steps, including esterification and protection-deprotection strategies to achieve the desired chemical structure . One method involves dissolving this compound and Pluronic F127 in a mixed solvent system comprising water and 1,4-dioxane, followed by sterile filtration, lyophilization, and aqueous reconstitution of drug-loaded micelles .
Industrial Production Methods
In industrial settings, this compound is formulated for clinical use in a neat liquid surfactant, typically at a 27:1 mass ratio of Tween-80 to this compound. This formulation is designed to enhance the solubility and stability of the compound for intravenous administration .
Analyse Des Réactions Chimiques
Types of Reactions
CabazitaxelN-1 undergoes various chemical reactions, including esterification, hydrolysis, and oxidation. These reactions are crucial for modifying the compound’s structure to enhance its therapeutic properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include acetic anhydride for esterification, sodium hydroxide for hydrolysis, and hydrogen peroxide for oxidation. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include various esterified and hydroxylated derivatives of this compound, which are evaluated for their pharmacological efficacy and stability .
Applications De Recherche Scientifique
CabazitaxelN-1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying microtubule inhibition and the synthesis of taxane derivatives.
Biology: Researchers use this compound to investigate cellular processes involving microtubules, such as cell division and intracellular transport.
Medicine: this compound is primarily used in the treatment of metastatic castration-resistant prostate cancer.
Mécanisme D'action
CabazitaxelN-1 exerts its effects by binding to tubulin, promoting the assembly of microtubules, and inhibiting their disassembly. This stabilization of microtubules disrupts the normal process of cell division, leading to cell cycle arrest and apoptosis (programmed cell death). Unlike other taxanes, this compound has a poor affinity for multidrug resistance proteins, allowing it to be effective in resistant tumors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Paclitaxel: Another taxane used in cancer therapy, known for its microtubule-stabilizing properties.
Docetaxel: A taxane similar to CabazitaxelN-1, used in the treatment of various cancers, including breast and prostate cancer.
Uniqueness of this compound
This compound is unique due to its ability to penetrate the blood-brain barrier and its low affinity for multidrug resistance proteins. This makes it particularly effective in treating tumors that have developed resistance to other taxanes .
Propriétés
IUPAC Name |
5-O-(4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 3-O-tert-butyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H63NO15/c1-29-35(65-47(58)41-39(31-18-14-12-15-19-31)54(48(59)69-49(3,4)5)45(66-41)32-22-24-34(61-9)25-23-32)27-53(60)44(67-46(57)33-20-16-13-17-21-33)42-51(8,43(56)40(63-11)38(29)50(53,6)7)36(62-10)26-37-52(42,28-64-37)68-30(2)55/h12-25,35-37,39-42,44-45,60H,26-28H2,1-11H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWINQNOFPOPSDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)C6=CC=C(C=C6)OC)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)OC)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H63NO15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
954.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide](/img/structure/B12107143.png)


![4-(6-((2-Methoxyethyl)amino)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12107169.png)

![9-Azabicyclo[3.3.1]nona-2,6-diene;hydrochloride](/img/structure/B12107185.png)



![4-Hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione](/img/structure/B12107220.png)


